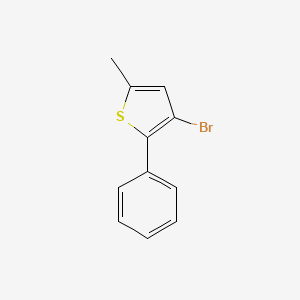
3-bromo-5-methyl-2-phenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-2-phenylthiophene is an organic compound with the molecular formula C11H9BrS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields of chemistry and industry. The compound features a thiophene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-2-phenylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methyl-2-phenylthiophene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki coupling reaction, where 3-bromo-5-methylthiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methyl-2-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Various substituted thiophenes
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Applications De Recherche Scientifique
3-Bromo-5-methyl-2-phenylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers. These materials are important in the development of organic semiconductors and optoelectronic devices.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They are evaluated for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials for electronic and industrial applications.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-2-phenylthiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methyl-5-phenylthiophene
- 2-Bromo-5-methylthiophene
- 3-Methyl-2-phenylthiophene
Comparison
Compared to similar compounds, 3-bromo-5-methyl-2-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry. For example, the presence of the bromine atom at the 3-position allows for selective functionalization, which is valuable in the synthesis of complex molecules.
Propriétés
Numéro CAS |
61285-23-2 |
|---|---|
Formule moléculaire |
C11H9BrS |
Poids moléculaire |
253.16 g/mol |
Nom IUPAC |
3-bromo-5-methyl-2-phenylthiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
MOHVMBMQMDAZQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
SMILES canonique |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


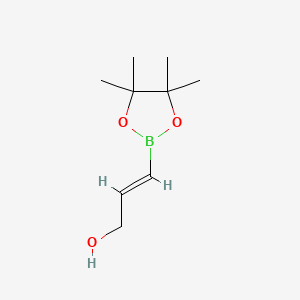
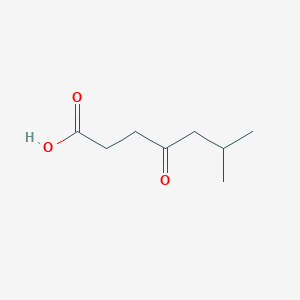

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)

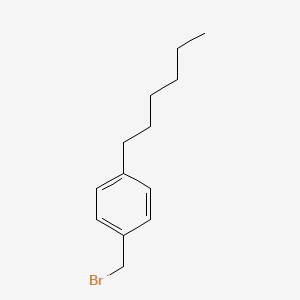

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)
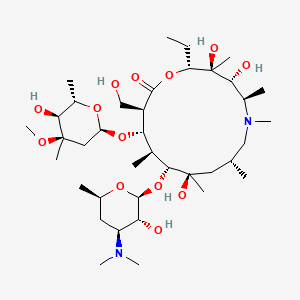
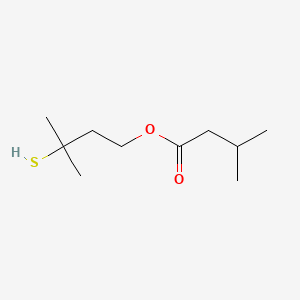
![Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B3192160.png)



